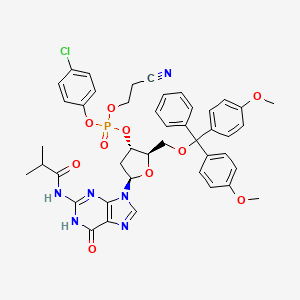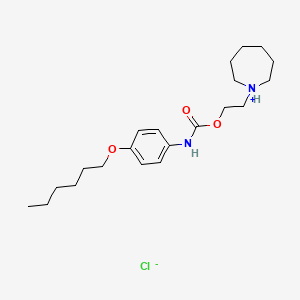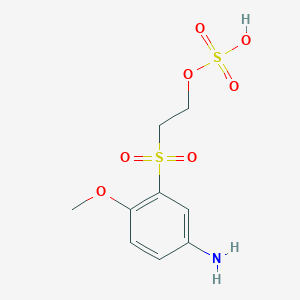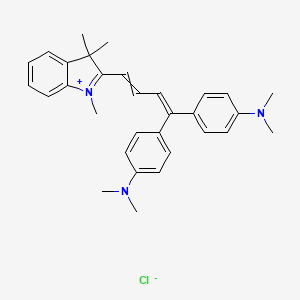
2-(4,4-Bis(4-(dimethylamino)phenyl)buta-1,3-dienyl)-1,3,3-trimethyl-3H-indolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride is an organic compound known for its vibrant color and utility in various scientific applications. This compound is part of the indolium family and is characterized by its complex structure, which includes multiple dimethylamino groups and a butadienyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride typically involves a multi-step process. One common method includes the Wittig reaction between chloromethylene (triphenyl)phosphine ylide and 4-(dimethylamino)benzaldehyde, followed by hydrochloric acid elimination . This reaction forms the butadienyl linkage, which is crucial for the compound’s structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds in the butadienyl linkage.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to saturated compounds.
Applications De Recherche Scientifique
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in various organic synthesis reactions.
Biology: Employed in fluorescence microscopy and as a staining agent for biological samples.
Medicine: Investigated for potential use in photodynamic therapy due to its light-absorbing properties.
Mécanisme D'action
The mechanism of action of 2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride involves its ability to absorb light and transfer energy. This property makes it useful in applications like photodynamic therapy, where it can generate reactive oxygen species upon light activation. The molecular targets and pathways involved include interactions with cellular components that lead to oxidative stress and cell damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(diethylamino)benzophenone: Similar in structure but with diethylamino groups instead of dimethylamino groups.
2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone: Another compound with dimethylamino groups but different core structure.
Uniqueness
2-[4,4-bis[4-(Dimethylamino)phenyl]buta-1,3-dienyl]-1,3,3-trimethyl-3H-indolium chloride is unique due to its specific combination of functional groups and its ability to act as a versatile dye and reagent in various scientific fields. Its structure allows for a range of chemical modifications, making it a valuable tool in research and industrial applications.
Propriétés
Numéro CAS |
54268-69-8 |
|---|---|
Formule moléculaire |
C31H36ClN3 |
Poids moléculaire |
486.1 g/mol |
Nom IUPAC |
4-[1-[4-(dimethylamino)phenyl]-4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C31H36N3.ClH/c1-31(2)28-12-8-9-13-29(28)34(7)30(31)14-10-11-27(23-15-19-25(20-16-23)32(3)4)24-17-21-26(22-18-24)33(5)6;/h8-22H,1-7H3;1H/q+1;/p-1 |
Clé InChI |
VAASUAVHNVHECY-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


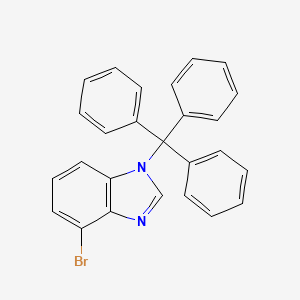
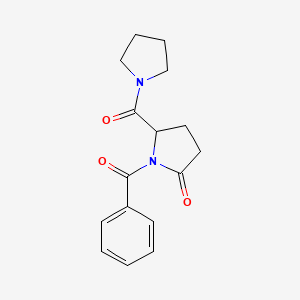
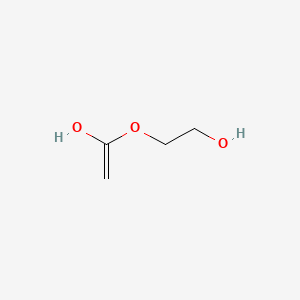
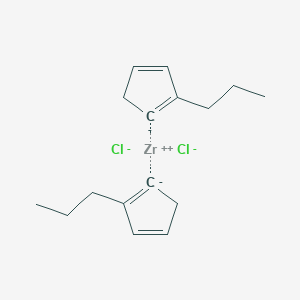
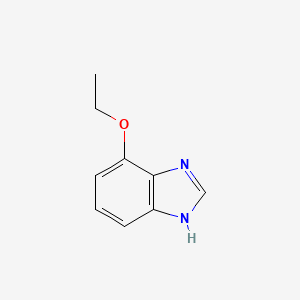

![11,22-dimethoxy-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13760259.png)

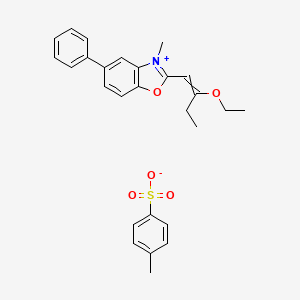
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)
![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
